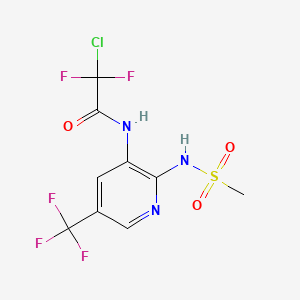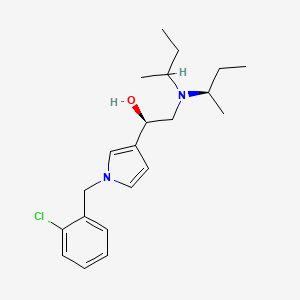
N-Allyl-N'-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-N’-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea is a chemical compound with the molecular formula C12H13N3OS2 and a molecular weight of 279.381. This compound is known for its unique structure, which includes an allyl group, a thiourea moiety, and a benzisothiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N’-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea typically involves the reaction of allyl isothiocyanate with 1-methyl-1-oxido-3H-1,2-benzisothiazol-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-Allyl-N’-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized thiourea compounds .
科学的研究の応用
N-Allyl-N’-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of N-Allyl-N’-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
N-Allyl-N’-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea: Unique due to its specific structure and combination of functional groups.
Thiourea Derivatives: Compounds like N-phenylthiourea and N,N’-dimethylthiourea share similar thiourea moieties but differ in their substituents and overall structure.
Uniqueness
N-Allyl-N’-(1-methyl-1-oxido-3H-1,2-benzisothiazol-3-ylidene)thiourea is unique due to its combination of an allyl group, a thiourea moiety, and a benzisothiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
58099-02-8 |
|---|---|
分子式 |
C12H13N3OS2 |
分子量 |
279.4 g/mol |
IUPAC名 |
(1Z)-1-(1-methyl-1-oxo-1,2-benzothiazol-3-ylidene)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H13N3OS2/c1-3-8-13-12(17)14-11-9-6-4-5-7-10(9)18(2,16)15-11/h3-7H,1,8H2,2H3,(H,13,17)/b14-11- |
InChIキー |
OQWPFXGJDASRLW-KAMYIIQDSA-N |
異性体SMILES |
CS1(=N/C(=N\C(=S)NCC=C)/C2=CC=CC=C21)=O |
正規SMILES |
CS1(=NC(=NC(=S)NCC=C)C2=CC=CC=C21)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)
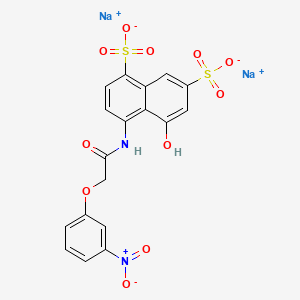
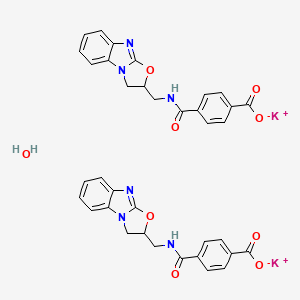
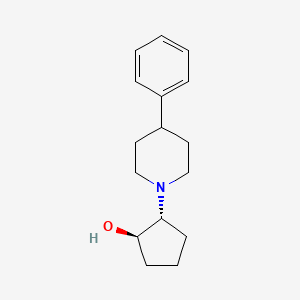
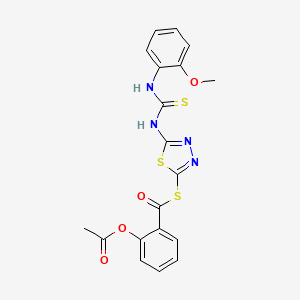
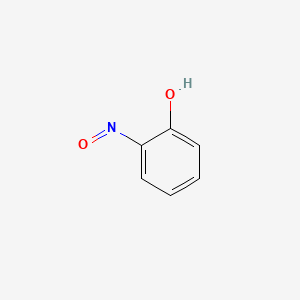



![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)

